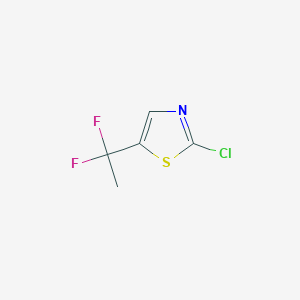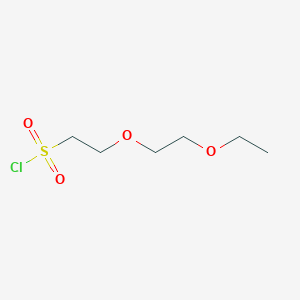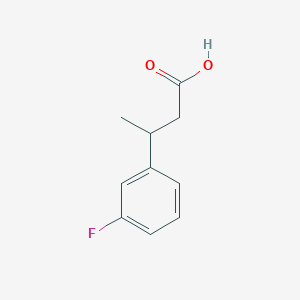
2-Nitro-3-propan-2-yloxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3-propan-2-yloxyaniline is a chemical compound with the CAS Number: 1369909-03-4 . It has a molecular weight of 196.21 . The compound is stored at room temperature and is available in powder form .
Chemical Reactions Analysis
Nitro-containing compounds like this compound have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Oxidative DNA and RNA Damage Research :
- 2-Nitropropane (2-NP), a chemical structurally related to 2-Nitro-3-propan-2-yloxyaniline, has been studied for its mutagenic and carcinogenic effects. It's particularly noted for causing oxidative damage to DNA and RNA in rats, as indicated by an increase in 8-hydroxydeoxyguanosine in liver DNA and 8-hydroxyguanosine in liver RNA, suggesting a potential mechanism for hepatocarcinogenicity (Fiala, Conaway, & Mathis, 1989).
Photophysical Property Studies :
- Research has explored the absorption and fluorescence characteristics of various compounds, including those with nitroaniline components, in different solvents. This is significant in understanding their behavior in varying environments, especially in terms of intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).
Protein Nitrosylation Mechanism Studies :
- Research on nitros(yl)ation, a protein modification process, has found relevance in 2-nitroaniline derivatives. These studies help in understanding how nitric oxide and its higher oxides, such as N2O3, function as nitrosylating agents, potentially leading to the modification of protein activities and functions (Nedospasov, Rafikov, Beda, & Nudler, 2000).
Catalytic Reduction Studies :
- The catalytic reduction of 2-nitroaniline, which shares structural similarities with this compound, has been a subject of research. This process involves reducing the toxic 2-nitroaniline to less harmful products, which is essential in environmental pollution management (Naseem, Begum, & Farooqi, 2017).
Cellular Redox Status Probing :
- Studies involving nitroxide radicals, which are related to nitroaniline compounds, have been used in magnetic resonance imaging (MRI) to assess the redox status of tumors. These agents participate in cellular redox reactions, providing insights into the reducing power of different tissues (Hyodo, Matsumoto, Matsumoto, Mitchell, & Krishna, 2006).
Fluorescent Probe Development for Cellular Imaging :
- Nitroxyl (HNO), a derivative of nitric oxide, has been studied using metal-free and reductant-resistant imaging probes suitable for living cells. These probes are designed to react with HNO, demonstrating its potential in cellular imaging applications (Kawai, Ieda, Aizawa, Suzuki, Miyata, & Nakagawa, 2013).
Electrochemical Behavior in Biosensors :
- The electrochemical behavior of nitroaniline compounds, such as 4-nitroaniline and 2-nitroaniline, has been examined for potential use in biosensors. These compounds have been used to modify electrodes for detecting various biological molecules, demonstrating their utility in biosensing technologies (Kumar & Chen, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-nitro-3-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJUWZJMAOEMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)
![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)
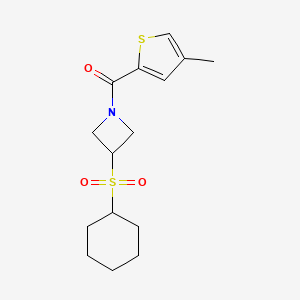
![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)
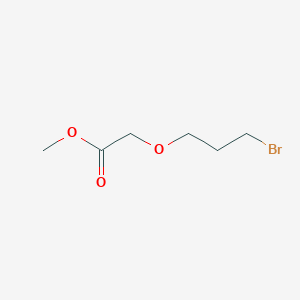


![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)
![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)
